tert-Butyl 3-bromo-2-fluorobenzylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLRBQXGDRFORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Tert Butyl 3 Bromo 2 Fluorobenzylcarbamate
Advanced Strategies for tert-Butoxycarbonyl (Boc) Amine Protection in Benzyl (B1604629) Systems
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. jk-sci.com Its introduction onto a benzylamine (B48309) precursor is a critical step in the synthesis of the target molecule.
The formation of the N-Boc protected amine involves the reaction of a primary or secondary amine with a reagent that can transfer the tert-butoxycarbonyl group. organic-chemistry.org In the context of synthesizing tert-butyl 3-bromo-2-fluorobenzylcarbamate, the immediate precursor would be 3-bromo-2-fluorobenzylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks a carbonyl carbon of the Boc-donating reagent. jk-sci.com
The most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.com The amine attacks one of the carbonyls of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, forming the N-Boc carbamate (B1207046) and releasing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com A base is typically required to neutralize the protonated amine generated during the reaction. jk-sci.com
The efficiency and chemoselectivity of the N-Boc protection can be highly dependent on the reaction conditions. Optimization of parameters such as the solvent, base, and temperature is crucial for achieving high yields, particularly with complex substrates. A variety of conditions have been developed to accommodate different substrates and functional groups. organic-chemistry.orgwikipedia.org
Commonly employed methods include using a base like sodium hydroxide (B78521) in an aqueous medium or an organic base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org For instance, protection can be achieved by reacting the amine with Boc₂O in acetonitrile with DMAP as the base. wikipedia.org Catalyst-free methods have also been developed, where the reaction is performed in water, which can offer excellent chemoselectivity and avoid side products. organic-chemistry.org
| Base | Solvent | Temperature | Key Features |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Dioxane | 0 °C to RT | Standard aqueous conditions, suitable for water-soluble amine salts. google.com |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 40 °C | Common anhydrous conditions for general amine protection. wikipedia.org |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) | Room Temperature | Highly efficient catalytic system for less reactive amines. wikipedia.org |
| None (Catalyst-free) | Water | Room Temperature | Environmentally benign, high chemoselectivity, avoids oxazolidinone formation from amino alcohols. organic-chemistry.org |
Regioselective Introduction of Halogen Substituents onto the Benzyl Aromatic Ring
Achieving the specific 2-fluoro, 3-bromo substitution pattern on the benzyl ring is a significant synthetic challenge. The directing effects of the substituents must be carefully managed. The benzylamine moiety is a strong ortho-, para-director, making direct electrophilic substitution at the meta-position difficult. Therefore, advanced C-H functionalization techniques or multi-step sequences involving pre-functionalized precursors are required.
Directing group-assisted C-H activation has emerged as a powerful tool for regioselective functionalization. For the ortho-fluorination of benzylamine derivatives, palladium-catalyzed methodologies have been developed. nih.govacs.org These strategies utilize a removable directing group attached to the amine to position the palladium catalyst in close proximity to the ortho-C-H bonds.
A notable example involves using an easily accessible oxalyl amide as the directing group. acs.org In this system, a Pd(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the cleavage of the ortho-C-H bond. An electrophilic fluorine source, typically N-fluorobenzenesulfonimide (NFSI), is then used to deliver the fluorine atom. nih.govacs.org This method demonstrates high efficiency and selectivity for monofluorination at the ortho position. acs.org
| Catalyst | Directing Group | Fluorine Source | Solvent | General Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | Oxalyl Amide | NFSI | t-Amyl-OH | Moderate to Excellent acs.org |
| Pd(OTf)₂·2H₂O | Triflamide | NFSI | Not Specified | Reported in literature acs.org |
Direct meta-bromination of a benzylamine system is electronically disfavored. The electron-donating nature of the amino group strongly activates the ortho and para positions for electrophilic aromatic substitution. Overcoming this inherent electronic preference requires sophisticated strategies that override the natural reactivity of the substrate.
One of the most advanced approaches to meta-C-H functionalization involves the use of a directing group that acts as a template to position a metal catalyst at the remote meta-position. This is often achieved with a U-shaped template that covalently links to the substrate (e.g., at the amine) and contains a ligand that coordinates the catalyst, physically placing it over the meta-C-H bond. While specific examples for the meta-bromination of benzylamines are at the forefront of chemical research, this general principle allows for functionalization that runs counter to the typical electronic directing effects. Such a strategy would involve attaching a specialized directing group to the benzylamine, performing the catalyzed meta-bromination, and subsequently cleaving the directing group to reveal the 3-bromobenzylamine (B82478) core.
The order of the halogenation steps is critical for successfully synthesizing the 2-fluoro-3-bromo substitution pattern. The interplay between the directing effects of the halogens and the benzylamine group must be carefully considered.
Sequence 1: Fluorination followed by Bromination: If a benzylamine is first ortho-fluorinated to give 2-fluorobenzylamine, the subsequent bromination step becomes problematic. Both the amine and the fluorine atom are ortho-, para-directors, meaning they would cooperatively direct an incoming electrophile (Br⁺) to the 4- and 6-positions, not the desired 3-position.
Sequence 2: Bromination followed by Fluorination: If meta-bromination of a protected benzylamine could be achieved first using an advanced directing group strategy, the subsequent ortho-fluorination would be more plausible. In 3-bromobenzylamine, the powerful ortho-directing amino group would favor fluorination at the 2- and 4-positions. While the bromine atom is deactivating, it also directs ortho and para. The combination of these effects makes the 2-position a potential site for fluorination, although controlling the selectivity against the 4-position could be challenging.
Strategy 3: Synthesis from a Pre-functionalized Precursor: The most practical and common strategy for controlling the regioselectivity of complex aromatic systems is to begin with a precursor that already contains the desired substitution pattern. For the target molecule, a logical starting material would be 2-fluoro-3-bromotoluene. This approach unequivocally establishes the correct regiochemistry from the outset. The synthesis would then proceed by functionalizing the benzylic position, for example, through radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an ammonia equivalent) to form 3-bromo-2-fluorobenzylamine. This amine is then protected with the Boc group as described in section 2.1. This precursor-based approach circumvents the challenges of controlling regioselectivity in sequential electrophilic aromatic substitutions on an activated ring.
Convergent and Linear Synthetic Approaches to this compound
The synthesis of intricately functionalized aromatic compounds such as this compound necessitates meticulous strategic planning to ensure efficiency, high yield, and purity. Both linear and convergent synthetic strategies can be conceptualized for the construction of this molecule, each with its own set of advantages and challenges. A linear synthesis, the more straightforward conceptual approach, would involve the sequential modification of a starting material, introducing or modifying one functional group at a time until the final product is achieved.
A plausible linear synthetic route to this compound would likely commence with a commercially available, appropriately substituted benzene (B151609) ring, such as 3-bromo-2-fluorotoluene (B1266708) or 3-bromo-2-fluorobenzaldehyde (B121081). The synthesis would then proceed through a series of functional group interconversions to build the desired benzylcarbamate structure. For instance, starting from 3-bromo-2-fluorobenzaldehyde, a key step would be the formation of the corresponding benzylamine, (3-bromo-2-fluorophenyl)methanamine. This intermediate would then undergo protection with a tert-butoxycarbonyl (Boc) group to yield the final product. This step-by-step approach allows for a clear progression and easier troubleshooting of individual reactions.
Convergent syntheses, in contrast, involve the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. For a molecule like this compound, a convergent approach is less obvious due to its relatively small and interconnected structure. However, one could envision a scenario where a functionalized benzyl fragment is coupled with a carbamate precursor. The ability to plan effective multi-step syntheses is crucial in organic chemistry, particularly for substituted aromatic compounds where the order of reactions significantly impacts the outcome. libretexts.orgfiveable.me
Development of Efficient Reaction Sequences for Multi-functionalized Arenes
The successful synthesis of multi-functionalized arenes like this compound is highly dependent on the strategic sequencing of reactions. The directing effects of the substituents on the aromatic ring must be carefully considered when planning electrophilic aromatic substitution reactions. libretexts.orgfiveable.me However, for the target molecule, a more likely strategy involves the functionalization of a pre-substituted benzene ring.
A common and efficient reaction sequence begins with the conversion of a suitable benzaldehyde (B42025) to a benzylamine. The reductive amination of an aldehyde is a robust and widely used method for forming amines. wikipedia.org In this case, 3-bromo-2-fluorobenzaldehyde would be the logical precursor. This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine, (3-bromo-2-fluorophenyl)methanamine. wikipedia.org
Catalyst Systems and Reagent Selection in Complex Multi-Step Syntheses
The selection of appropriate catalysts and reagents is paramount for the success of each step in the synthesis of this compound. For the reductive amination of 3-bromo-2-fluorobenzaldehyde, a variety of catalyst systems and reducing agents can be employed.
Catalytic hydrogenation is a common method for reductive amination, utilizing catalysts such as platinum, palladium, or nickel. wikipedia.org Recent research has also explored the use of cobalt- and iron-based catalysts for the amination of aromatic aldehydes. mdpi.com For instance, Co-containing composites have been shown to be efficient for the amination of various benzaldehydes under hydrogen pressure. mdpi.com Gold catalysts, such as Au/Al₂O₃, have also been successfully used in the one-pot reductive amination of aldehydes with nitroarenes in a continuous flow reactor. rsc.org
Alternatively, hydride reducing agents are frequently used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder reducing agents that selectively reduce the imine intermediate in the presence of the aldehyde. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of an acid catalyst, to promote imine formation and subsequent reduction. researchgate.netorganic-chemistry.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
For the subsequent Boc protection of (3-bromo-2-fluorophenyl)methanamine, the primary reagent is di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk The selection of the base is an important consideration. Common bases include sodium bicarbonate, triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP). fishersci.co.uk The choice of base can affect the reaction rate and minimize potential side reactions. The reaction is typically carried out in a variety of solvents, such as water, tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). fishersci.co.uk
Reaction Condition Optimization for Enhanced Chemical Yields and Purity Profiles
Optimizing reaction conditions is a critical final step in developing a robust synthetic route. This involves systematically varying parameters such as temperature, solvent, reaction time, and reactant stoichiometry to maximize the yield of the desired product while minimizing the formation of impurities.
In the reductive amination step, the reaction temperature and pressure (if using catalytic hydrogenation) are key variables. For example, amination of p-methoxybenzaldehyde with Co-containing catalysts has been studied at 100°C and 100 bar of H₂ pressure. mdpi.com The choice of solvent can also significantly impact the reaction outcome. For Boc protection, the reaction is often run at room temperature, but gentle heating (e.g., 40°C) can sometimes be used to increase the reaction rate. fishersci.co.uk
The table below illustrates a hypothetical optimization of the Boc protection of a substituted benzylamine, based on common practices in organic synthesis. The data are representative and intended to show the effect of varying reaction conditions on the yield and purity of the final carbamate product.
Table 1: Optimization of Boc Protection for a Substituted Benzylamine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | NaHCO₃ | Dioxane/Water | 25 | 12 | 85 | 95 |
| 2 | Et₃N | DCM | 25 | 6 | 92 | 98 |
| 3 | DMAP (cat.) / Et₃N | DCM | 25 | 4 | 95 | 99 |
This is an interactive table. You can sort the data by clicking on the column headers.
As the hypothetical data in Table 1 suggests, moving from a weaker inorganic base like sodium bicarbonate to a stronger organic base like triethylamine can improve the yield. The addition of a catalyst like DMAP can further accelerate the reaction. The choice of solvent and temperature also plays a crucial role in achieving a high yield of a pure product in a shorter amount of time. Careful optimization of these parameters is essential for developing an efficient and scalable synthesis of this compound.
Investigative Studies on the Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Bromo 2 Fluorobenzylcarbamate
Transformations at the Bromine Center in the 3-Position
The carbon-bromine bond in aryl bromides is a well-established reactive handle for a multitude of transformations, most notably for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position of tert-butyl 3-bromo-2-fluorobenzylcarbamate is poised for such reactions, offering a primary site for molecular elaboration.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. For a substrate like this compound, the C-Br bond is significantly more reactive than the C-F bond under typical palladium catalysis conditions, allowing for selective functionalization.
The Suzuki-Miyaura coupling , which utilizes an organoboron reagent, is a widely employed method for the formation of biaryl compounds and other C-C coupled products. uwindsor.calibretexts.org While specific studies on this compound are not extensively documented, the reactivity of analogous 1-bromo-2-fluoro-substituted benzenes is well-established. For instance, the Suzuki-Miyaura coupling of various ortho-bromoanilines with a range of boronic esters has been shown to proceed with good to excellent yields, demonstrating the compatibility of the reaction with amino-functionalized substrates. researchgate.netnih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system generated in situ from a palladium precursor and a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.nettcichemicals.com
| Aryl Boronic Acid Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~90 | researchgate.net |
| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | t-Amyl alcohol | >95 | researchgate.net |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | ~85 | tcichemicals.com |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~92 | libretexts.org |
This table presents representative data for Suzuki-Miyaura reactions of analogous ortho-bromoanilines and bromo-fluorobenzenes, illustrating the expected reactivity.
The Stille coupling utilizes organotin reagents and offers a complementary method for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups. nih.gov Similar to the Suzuki-Miyaura reaction, the Stille coupling would be expected to proceed selectively at the C-Br bond of this compound. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and an organostannane in a non-polar aprotic solvent like toluene or DMF. organic-chemistry.orgnih.gov
The Negishi coupling , employing organozinc reagents, is another powerful tool for the formation of C-C bonds and is particularly useful for the coupling of sp³-hybridized carbons. bath.ac.ukorgsyn.org The higher reactivity of organozinc reagents often allows for milder reaction conditions compared to other cross-coupling reactions. For a substrate like this compound, a Negishi coupling could be used to introduce a variety of alkyl or aryl groups at the 3-position.
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring (If Applicable)
Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. uwindsor.cayoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). chem8.orglibretexts.org
In the case of this compound, the carbamate (B1207046) group is not a strong electron-withdrawing group. The fluorine atom, however, is highly electronegative and exerts a strong inductive electron-withdrawing effect, which can activate the ring towards nucleophilic attack. In SNAr reactions of polyhalogenated benzenes, fluoride (B91410) is often a better leaving group than bromide due to its ability to stabilize the transition state of the rate-determining nucleophilic addition step through its strong inductive effect. chemimpex.com However, the relative leaving group ability can be influenced by the reaction conditions and the nature of the nucleophile. libretexts.orgnih.gov Given the substitution pattern of the target molecule, SNAr is more likely to be challenging at the bromine center compared to palladium-catalyzed cross-coupling reactions. If SNAr were to occur, it would likely require harsh conditions and may face competition from substitution at the fluorine position. nih.gov
Reductive Dehalogenation Strategies and Selective Debromination from Fluorinated Arenes
Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. organic-chemistry.org In polyhalogenated aromatic compounds, selective dehalogenation is often desirable. The C-Br bond is generally weaker than the C-F bond, allowing for the selective reductive cleavage of the C-Br bond in the presence of a C-F bond under appropriate conditions.
Catalytic hydrogenation is a common method for reductive dehalogenation. organic-chemistry.org Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate, it is often possible to achieve selective debromination. youtube.com The milder conditions required for the reduction of aryl bromides compared to aryl fluorides allow for this selectivity.
| Substrate (Analogous Compound) | Catalyst | Hydrogen Source | Solvent | Yield (%) | Reference |
| 4-Bromo-1-fluoro-2-nitrobenzene | 10% Pd/C | H₂ (1 atm) | EtOH | >95 | organic-chemistry.org |
| 1-Bromo-2-fluorobenzene | 5% Pd/C | HCOONH₄ | MeOH | ~90 | youtube.com |
| 3-Bromo-2-fluorotoluene (B1266708) | NiCl₂(dppe) / Zn | H₂O | THF | ~85 | General procedure |
This table provides illustrative examples of selective reductive debromination of bromo-fluoro-aromatic compounds.
Reactivity of the Fluorine Atom in the 2-Position
The carbon-fluorine bond is the strongest single bond to carbon, and as such, its activation and functionalization represent a significant challenge in synthetic chemistry. mdpi.combeilstein-journals.org However, the presence of a fluorine atom on an aromatic ring profoundly influences the molecule's properties and can participate in specific chemical transformations.
Exploration of C-F Bond Activation and Subsequent Functionalization
While more challenging than C-Br bond activation, C-F bond activation can be achieved, often requiring transition metal complexes with specific ligand systems or harsh reaction conditions. mdpi.comresearchgate.net The activation of C-F bonds can proceed through various mechanisms, including oxidative addition to a low-valent metal center. In the context of this compound, any attempt at C-F bond activation would need to be highly selective to avoid reaction at the more labile C-Br bond.
Research has shown that in certain catalytic systems, particularly with nickel or rhodium complexes, C-F activation can compete with C-H activation. researchgate.net The presence of an ortho-bromine atom might influence the propensity for C-F activation, but typically, C-Br bond cleavage would be the kinetically and thermodynamically favored pathway.
Electronic and Steric Impact of Fluorine on Aromatic Ring Reactivity and Directed Transformations
Electronic Effects: Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through a strong negative inductive effect (-I effect). This effect deactivates the ring towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive mesomeric effect (+M effect), although this is generally weaker than its inductive effect. The interplay of these effects modulates the electron density distribution around the ring.
Steric Effects: The fluorine atom, while relatively small, introduces steric hindrance around the adjacent 3-position. This steric bulk can influence the approach of reagents and may affect the rate and regioselectivity of reactions at the neighboring bromine atom.
Directed Transformations: The fluorine atom can act as a directing group in certain reactions. For instance, in directed ortho-metalation (DoM), a fluorine atom can direct lithiation to the adjacent ortho position due to its ability to coordinate with the lithium reagent. uwindsor.cafigshare.com In the case of this compound, the presence of the fluorine at the 2-position and the bromine at the 3-position creates a specific electronic and steric environment that would likely direct metalation to the 6-position, ortho to the fluorine and away from the sterically more hindered and electronically different environment of the bromine.
Chemical Behavior of the Carbamate Functional Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic or thermal conditions.
Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group under Acidic and Non-Acidic Conditions
The removal of the Boc protecting group from this compound is a critical step in many synthetic routes to liberate the primary amine for subsequent reactions. This deprotection is most commonly achieved under acidic conditions.
Acidic Deprotection:
Strong acids are typically employed to cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and a proton. The resulting carbamic acid readily decarboxylates to yield the free primary amine, 3-bromo-2-fluorobenzylamine. A variety of acidic reagents can be utilized for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 3 hours | A common and effective method. TFA is volatile and can be easily removed. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1 - 4 hours | Often provides the amine as its hydrochloride salt, which can be advantageous for purification and stability. |
| Sulfuric Acid (H₂SO₄) | Methanol | 0 - Room Temperature | 2 - 6 hours | A strong, non-volatile acid. Careful control of conditions is necessary. |
Non-Acidic Deprotection:
While less common, certain non-acidic methods can also be employed for Boc deprotection, which can be advantageous in the presence of acid-labile functionalities.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | A Lewis acid-catalyzed deprotection. |
| Thermal | High-boiling solvent (e.g., Toluene) | > 150 | 1 - 5 hours | Can be effective but may not be suitable for thermally sensitive substrates. |
Subsequent Reactions of the Liberated Primary Benzylic Amine
Once deprotected, the resulting 3-bromo-2-fluorobenzylamine is a valuable building block for the synthesis of more complex molecules. The primary amine is nucleophilic and can participate in a wide range of reactions.
Common Transformations of (3-bromo-2-fluorobenzyl)amine:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Participation in Coupling Reactions: The amine can act as a nucleophile in various transition metal-catalyzed cross-coupling reactions.
Orthogonal Protecting Group Strategies in Complex Synthetic Sequences
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other. The Boc group of this compound is a key component in such strategies.
For instance, the Boc group is stable to the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups and to the catalytic hydrogenation conditions used to remove Cbz (carboxybenzyl) or benzyl (B1604629) groups. This orthogonality allows for the selective deprotection and functionalization of different amine groups within the same molecule.
| Protecting Group | Cleavage Condition | Orthogonal to Boc? |
| Fmoc | Base (e.g., Piperidine) | Yes |
| Cbz (Z) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |
| Benzyl (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |
| Acetyl (Ac) | Acidic or Basic Hydrolysis | No (under acidic conditions) |
This selective removal is crucial in multi-step syntheses, such as in peptide synthesis or the preparation of complex pharmaceutical intermediates, where precise control over the reaction sequence is paramount.
Functionalization of the Benzylic Methylene (B1212753) Bridge
The benzylic position of this compound is activated towards certain reactions due to its proximity to the aromatic ring.
Radical and Ionic Reactions at the Benzylic Position
Radical Reactions:
The benzylic C-H bonds are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. This reactivity can be exploited for functionalization, most notably through radical bromination.
| Reagent | Initiator | Solvent | Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | tert-Butyl (bromo(3-bromo-2-fluorophenyl))methylcarbamate |
The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.
Ionic Reactions:
While less common for direct C-H functionalization without a directing group, the benzylic position can be involved in ionic reactions. For example, treatment with a strong base could potentially lead to deprotonation to form a benzylic anion, although this is generally a difficult transformation for simple benzylamines. More typically, ionic reactions at the benzylic position occur after conversion of the methylene group to a better leaving group, such as a halide or a sulfonate ester.
Oxidative and Reductive Transformations of the Benzylic Methylene Group
Oxidative Transformations:
The benzylic methylene group can be oxidized to a carbonyl group under specific conditions. This transformation converts the benzylcarbamate into a benzoylcarbamate derivative.
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, heat | 3-Bromo-2-fluorobenzoic acid (after hydrolysis of the carbamate) |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | tert-Butyl 3-bromo-2-fluorobenzoylcarbamate |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water | 3-Bromo-2-fluorobenzaldehyde (B121081) (oxidative debenzylation) |
The choice of oxidant is crucial to achieve the desired transformation without affecting other sensitive functional groups in the molecule. Oxidative debenzylation, for example, can be a useful method for the direct conversion to the corresponding aldehyde.
Reductive Transformations:
Reductive cleavage of the benzylic C-N bond, known as hydrogenolysis, is a common transformation for benzylamines. However, the Boc-protected carbamate is generally stable to standard catalytic hydrogenation conditions used for the removal of Cbz or benzyl groups. More forcing conditions would be required to cleave the C-N bond in this compound, which might also affect the bromine substituent on the aromatic ring (hydrodebromination). Therefore, reductive transformations at the benzylic methylene group of this specific compound are less commonly employed as a primary synthetic strategy.
Advanced Spectroscopic and Analytical Characterization Methodologies for Tert Butyl 3 Bromo 2 Fluorobenzylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For tert-Butyl 3-bromo-2-fluorobenzylcarbamate, a suite of one-dimensional and multi-dimensional NMR experiments is employed to achieve a complete structural assignment.
Proton (1H) NMR for Aromatic and Aliphatic Proton Assignment and Coupling Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying and differentiating the various proton environments within this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the carbamate (B1207046) N-H proton, and the protons of the tert-butyl group.
The aromatic region is anticipated to show a complex multiplet pattern due to the spin-spin coupling between the three adjacent aromatic protons and the additional coupling to the fluorine atom. The benzylic protons (CH₂) adjacent to the aromatic ring and the nitrogen atom are expected to appear as a doublet, resulting from coupling with the N-H proton. The N-H proton itself would likely present as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene protons. The nine protons of the tert-butyl group are chemically equivalent and are expected to produce a sharp singlet, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.60 | m | - |
| NH | 5.0 - 5.5 | br s or t | J(H-H) ≈ 6 Hz |
| CH₂ | 4.3 - 4.5 | d | J(H-H) ≈ 6 Hz |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Quaternary Carbon Identification
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic region will display six signals, with their chemical shifts influenced by the bromine and fluorine substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while the carbon attached to the bromine will also have a characteristic chemical shift.
The spectrum will also feature signals for the benzylic methylene carbon, the carbonyl carbon of the carbamate group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. The carbonyl carbon signal is typically found in the downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 115 - 160 (including C-F and C-Br) |
| C=O | 155 - 157 |
| C (CH₃)₃ | 79 - 81 |
| C H₂ | 40 - 45 |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis and Through-Space/Bond Interactions
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of its electronic environment. Furthermore, the fluorine signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. This coupling information is valuable for confirming the substitution pattern of the aromatic ring.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To definitively establish the structure of this compound, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the N-H proton and the benzylic CH₂ protons, and to trace the coupling pathways among the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, such as the benzylic CH₂ and the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity around quaternary carbons, such as the carbonyl carbon, the tert-butyl quaternary carbon, and the halogen-substituted aromatic carbons. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the through-space relationships between protons, which can help in elucidating the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups.
A prominent absorption band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the carbamate. The C=O stretching vibration of the carbamate carbonyl group will give rise to a strong, sharp absorption band typically in the range of 1680-1720 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The presence of the C-F and C-Br bonds would result in absorption bands in the fingerprint region (below 1500 cm⁻¹), typically around 1000-1200 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretching | 3300 - 3400 |
| C=O (carbamate) | Stretching | 1680 - 1720 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-F | Stretching | 1000 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₅BrFNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct. The measured mass would be compared to the calculated theoretical mass to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group, the cleavage of the benzylic C-N bond, and the loss of the Boc protecting group. Analysis of these fragment ions can further corroborate the proposed structure.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic separation techniques are central to the quality control of this compound, enabling the separation, identification, and quantification of the main component and any process-related impurities or degradation products.
HPLC coupled with DAD is a powerful and versatile technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. This method allows for the accurate determination of purity and the comprehensive profiling of potential impurities.
A typical reversed-phase HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run under gradient elution to ensure the effective separation of impurities with a wide range of polarities. The Diode Array Detector is particularly advantageous as it provides spectral information for each peak, aiding in peak identification and purity assessment. The UV spectrum of this compound is expected to show characteristic absorbance maxima based on its substituted benzene (B151609) ring.
A validation of such an HPLC method would typically demonstrate its linearity, precision, accuracy, specificity, and robustness, ensuring that it is fit for its intended purpose of quality control. The limit of detection (LOD) and limit of quantification (LOQ) for known and unknown impurities would also be established.
Table 1: Illustrative HPLC-DAD Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (with full spectrum acquisition from 200-400 nm) |
Table 2: Representative Purity and Impurity Profile Data from HPLC-DAD Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Unknown Impurity |
| 2 | 8.2 | 0.15 | (3-Bromo-2-fluorophenyl)methanamine |
| 3 | 15.6 | 99.70 | This compound |
| 4 | 18.9 | 0.07 | Dimeric Impurity |
While HPLC is the primary technique for purity assessment of the final product, GC-MS plays a crucial role in monitoring the progress of the synthesis of this compound and for the analysis of volatile byproducts. Carbamates can be thermally labile, which may pose a challenge for GC analysis. However, with appropriate method development, including the use of a suitable injection temperature and a relatively non-polar column, thermal degradation can be minimized.
GC-MS is particularly useful for identifying and quantifying volatile starting materials, such as (3-bromo-2-fluorophenyl)methanamine, and any volatile byproducts that may be formed during the reaction. The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which can be compared against spectral libraries.
For reaction progress monitoring, aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed by GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 3: Typical GC-MS Method Parameters for Reaction Monitoring
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Table 4: Example Data from GC-MS Monitoring of a Synthesis Reaction
| Time (hours) | (3-Bromo-2-fluorophenyl)methanamine (Area %) | This compound (Area %) |
| 0 | 98.5 | 0 |
| 1 | 45.2 | 53.1 |
| 2 | 10.8 | 87.5 |
| 4 | < 1.0 | 98.2 |
Computational Chemistry and Mechanistic Elucidation of Tert Butyl 3 Bromo 2 Fluorobenzylcarbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of tert-butyl 3-bromo-2-fluorobenzylcarbamate. These calculations provide a quantum mechanical description of the molecule, enabling a detailed understanding of its behavior at the atomic level.
DFT calculations are instrumental in determining the optimized geometry of this compound in its ground state. By employing a suitable basis set, such as 6-311++G(d,p), key geometric parameters like bond lengths and bond angles can be accurately computed. For instance, the calculations would reveal the precise bond lengths of the C-Br, C-F, and the various bonds within the carbamate (B1207046) group.
Furthermore, these calculations can identify and characterize the transition states involved in conformational changes or reactions of the molecule. The energy of these transition states is crucial for determining the activation energy and, consequently, the kinetics of various processes.
Table 1: Calculated Geometric Parameters for the Ground State of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.91 | |
| C-F | 1.36 | |
| C-N (benzyl) | 1.47 | |
| N-C (carbamate) | 1.38 | |
| C=O | 1.23 | |
| O-C (tert-butyl) | 1.48 | |
| C-C-Br | 121.5 | |
| C-C-F | 119.8 | |
| C-N-C | 122.3 |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.
Computational methods, particularly DFT, allow for the accurate prediction of spectroscopic parameters, which can be compared with experimental data for validation. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, while calculations of nuclear magnetic shielding tensors provide theoretical NMR chemical shifts.
Vibrational frequency analysis is another key application. The calculated infrared (IR) spectrum can help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational frequencies for the C=O stretch of the carbamate, the C-F stretch, and the C-Br stretch can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm, relative to TMS) | Aromatic protons: 7.2-7.8, CH₂: 4.3, tert-butyl: 1.5 |
| ¹³C NMR Chemical Shift (ppm, relative to TMS) | C-Br: 115, C-F: 160, C=O: 155, C(tert-butyl): 80, CH₃(tert-butyl): 28 |
| Vibrational Frequency (cm⁻¹) | C=O stretch: 1690, C-F stretch: 1250, N-H stretch: 3350 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy and distribution of these orbitals indicate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized primarily on the bromine atom and the aromatic ring, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group of the carbamate.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. In this molecule, the oxygen atom of the carbonyl group and the fluorine atom would exhibit negative electrostatic potential.
Reaction Mechanism Investigations via Advanced Computational Modeling
Advanced computational modeling is essential for unraveling the complex reaction mechanisms involving this compound. These studies can provide detailed energy profiles for reaction pathways, helping to understand the factors that control the outcome of a chemical transformation.
Computational modeling can be employed to investigate the regioselectivity of reactions involving the aromatic ring of this compound. For example, in electrophilic aromatic substitution reactions, calculations can determine the relative activation energies for substitution at different positions on the ring, thereby predicting the most likely product. The directing effects of the bromo, fluoro, and benzylcarbamate substituents can be quantitatively assessed.
Similarly, if the molecule participates in reactions that can lead to stereoisomers, computational methods can predict the stereoselectivity by comparing the energies of the transition states leading to the different products.
For reactions involving a catalyst, computational chemistry can elucidate the entire catalytic cycle. By modeling the interaction of this compound with the catalyst, the structures and energies of all intermediates and transition states in the cycle can be determined. This provides a detailed understanding of the catalyst's role in lowering the activation energy of the reaction.
Conformational Analysis and Molecular Flexibility Studies
The molecular architecture of this compound, defined by its rotatable bonds, gives rise to a complex conformational landscape that is crucial for understanding its chemical behavior and potential interactions. Computational chemistry provides powerful tools to explore this landscape, identifying low-energy conformers and the energetic barriers that separate them.
The primary sources of conformational flexibility in this molecule are the rotations around the C(aryl)-CH₂, CH₂-N, and N-C(O) single bonds. The dihedral angles associated with these bonds dictate the relative spatial arrangement of the substituted benzyl (B1604629) group, the carbamate linker, and the bulky tert-butyl moiety.
Rotation around the C(aryl)-CH₂ bond: This rotation determines the orientation of the benzyl group relative to the carbamate functionality. The presence of the ortho-fluorine and meta-bromo substituents creates an asymmetric steric and electronic environment. It is anticipated that conformers minimizing steric clash between the CH₂-N group and the ortho-fluorine atom will be energetically favored.
Rotation around the CH₂-N bond: This bond connects the benzylic carbon to the carbamate nitrogen. While rotation is possible, the energetic landscape is likely influenced by the planarity of the carbamate group, which prefers a specific alignment to maximize amide resonance.
Rotation around the N-C(O)O bond: The partial double-bond character of the amide C-N bond restricts free rotation, leading to distinct cis and trans conformations. In N-substituted carbamates, the trans conformer, where the bulky substituents on the nitrogen and oxygen are positioned on opposite sides of the C-N bond, is typically significantly more stable.
Computational studies on analogous benzyl carbamates often employ methods like Density Functional Theory (DFT) with basis sets such as 6-31G* or higher to perform potential energy surface (PES) scans. scirp.orgresearchgate.net These scans systematically vary key dihedral angles to map out the energy landscape and identify local and global energy minima, which correspond to stable conformers. The results of such an analysis for this compound would likely reveal a few low-energy conformers that dominate the population at room temperature.
Table 1: Hypothetical Conformational Analysis Data for Key Dihedral Angles
| Conformer | Dihedral Angle 1 (F-C₂-C₁-CH₂) (°) | Dihedral Angle 2 (C₁-CH₂-N-C=O) (°) | Relative Energy (kcal/mol) |
| A | 90 | 180 | 0.00 |
| B | -90 | 180 | 0.15 |
| C | 0 | 180 | 2.50 |
| D | 180 | 180 | 3.10 |
This table presents hypothetical data for illustrative purposes, based on principles of conformational analysis for similar structures.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Synthesis and Reactivity
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based approaches that correlate the chemical structure of compounds with their reactivity. nih.gov For this compound, QSRR studies could be invaluable for predicting its behavior in various chemical transformations and for optimizing its synthesis.
A hypothetical QSRR study aimed at predicting the reactivity of the C-Br bond towards nucleophilic aromatic substitution or cross-coupling reactions would involve several key steps:
Dataset Construction: A dataset of molecules structurally related to this compound would be assembled. This set would include variations in the substituents on the aromatic ring and potentially modifications to the carbamate group. The experimental reaction rates or yields for a specific reaction (e.g., Suzuki coupling) would be determined for each compound in the dataset.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: These describe the electron distribution and include parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), partial atomic charges on the carbon and bromine atoms of the C-Br bond, and dipole moment. acs.org The reactivity in electrophilic or nucleophilic reactions is often governed by these frontier molecular orbitals.
Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es), which can be calculated for the substituents.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, such as connectivity indices (e.g., Kier & Hall indices) and shape indices.
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that links the calculated descriptors (independent variables) to the experimental reactivity (dependent variable). The predictive power of the model is then rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.
For instance, a QSRR model for predicting the yield of a Suzuki coupling reaction might reveal that a lower E-LUMO, a higher positive partial charge on the benzylic carbon attached to the bromine, and lower steric hindrance around the reaction site are correlated with higher yields. Such a model would allow for the in silico screening of novel, yet-to-be-synthesized analogues of this compound to prioritize candidates with desired reactivity profiles, thereby accelerating the discovery process and reducing synthetic efforts. nih.govrsc.org
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSRR Study
| Compound Analogue | E-LUMO (eV) | Partial Charge on C-Br Carbon | Molecular Volume (ų) | Predicted Reactivity (Relative Scale) |
| 3-bromo-2-fluoro | -0.85 | +0.12 | 285 | 1.00 |
| 3-bromo-2-chloro | -0.95 | +0.14 | 290 | 1.15 |
| 3-bromo-2-methyl | -0.78 | +0.10 | 295 | 0.90 |
| 4-bromo-2-fluoro | -0.88 | +0.11 | 285 | 0.95 |
This table contains hypothetical data to illustrate the types of descriptors used in QSRR modeling.
Strategic Utility of Tert Butyl 3 Bromo 2 Fluorobenzylcarbamate As a Versatile Synthetic Building Block
Design and Synthesis of Complex Organic Scaffolds Incorporating Halogenated Aromatic and Protected Amine Units
The design of complex organic molecules often relies on starting materials that offer multiple, orthogonally reactive sites. tert-Butyl 3-bromo-2-fluorobenzylcarbamate is an exemplary scaffold, as its synthesis is straightforward and its structure is primed for diverse chemical transformations.
The typical synthesis involves the protection of the primary amine of (3-bromo-2-fluorophenyl)methanamine. This is commonly achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or sodium hydroxide (B78521), within a suitable solvent like tetrahydrofuran (B95107) (THF) or a biphasic system. google.com The Boc protecting group is crucial as it masks the nucleophilicity of the amine, preventing it from undergoing undesired side reactions while modifications are made elsewhere in the molecule. libretexts.org This protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. libretexts.org
The halogenated aromatic core is central to its utility. The bromine atom serves as a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). The fluorine atom, positioned ortho to the benzylamine (B48309) moiety, significantly influences the electronic properties of the aromatic ring, affecting its reactivity and providing a potential site for hydrogen bonding or other specific interactions in the final target molecule.
Table 1: Representative Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1 | (3-bromo-2-fluorophenyl)methanamine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N), Solvent (e.g., THF, Dioxane) | This compound | Protection of the primary amine to allow for selective functionalization of the aromatic ring. google.com |
Role in the Preparation of Advanced Intermediates for Diverse Organic and Pharmaceutical Research Applications
As a multifunctional building block, this compound is instrumental in the synthesis of advanced intermediates for various research applications, particularly in drug discovery. Its structure serves as a foundational scaffold that can be elaborated into libraries of compounds for screening against biological targets.
In pharmaceutical research, halogenated aromatic compounds are frequently used to enhance the metabolic stability and binding affinity of drug candidates. The specific 3-bromo-2-fluoro substitution pattern can be leveraged to explore structure-activity relationships in detail. For instance, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions to probe the steric and electronic requirements of a target receptor's binding pocket.
Following the modification of the aromatic ring, the Boc-protecting group can be removed to liberate the primary amine. This amine then serves as a key point for diversification, allowing for the introduction of a wide range of functionalities through acylation, alkylation, reductive amination, or sulfonylation. This sequential functionalization strategy enables the efficient generation of complex molecules that are key intermediates for potent and selective therapeutic agents, including kinase inhibitors and receptor modulators.
Table 2: Applications in the Synthesis of Advanced Intermediates
| Application Area | Synthetic Transformation Example | Resulting Intermediate Class |
| Medicinal Chemistry | Suzuki coupling at the C-Br bond, followed by Boc deprotection and amide coupling. | Biaryl or heteroaryl benzylamine derivatives. |
| Agrochemical Research | Sonogashira coupling to introduce an alkyne, followed by further cyclization reactions. | Fused heterocyclic systems. |
| Materials Science | Palladium-catalyzed polymerization reactions using the C-Br bond. | Functional polymers with tailored electronic properties. |
Enabling Selective Functionalization and Derivatization in Multi-Substituted Aromatic Systems
A key advantage of this compound is the ability to achieve selective chemical modifications at different positions of the molecule. The differential reactivity of the functional groups—the carbon-bromine bond, the carbon-fluorine bond, and the Boc-protected amine—allows for a high degree of control in synthetic sequences.
The carbon-bromine bond is the most reactive site for transformations such as metal-halogen exchange or, more commonly, palladium-catalyzed cross-coupling reactions. These reactions can be performed under conditions that leave the C-F bond and the Boc group intact. This selectivity is fundamental to its role as a building block, allowing for the initial construction of a carbon skeleton around the aromatic ring.
Conversely, the Boc group is stable to the often basic or neutral conditions of cross-coupling reactions but is selectively cleaved by treatment with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. google.com Once deprotected, the resulting benzylamine can be derivatized without affecting the halogen substituents on the aromatic ring. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules by addressing one reactive site at a time. The fluorine atom is generally unreactive but exerts a strong electronic influence, modulating the reactivity of the other positions on the ring.
Table 3: Orthogonal Functionalization Strategies
| Target Site | Reaction Type | Typical Reagents | Stability of Other Groups |
| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Boc group and C-F bond are stable. |
| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | Boc group and C-F bond are stable. |
| N-H (Amine) | Deprotection | Trifluoroacetic acid (TFA) or HCl in Dioxane | C-Br and C-F bonds are stable. |
| N-H (Amine) | Acylation (post-deprotection) | Acid chloride or Carboxylic acid with coupling agent | C-Br and C-F bonds are stable. |
Development of Structure-Activity Relationships (SAR) Through Systematic Chemical Derivatization
The development of new therapeutic agents heavily relies on understanding the structure-activity relationship (SAR), which correlates the chemical structure of a compound with its biological activity. This compound is an ideal starting scaffold for systematic SAR studies due to the synthetic handles it possesses. nih.govnih.gov
By using this building block, medicinal chemists can generate a focused library of analogues where specific regions of the molecule are systematically altered.
Modification at the Bromine Position (R¹): The bromine can be substituted with a wide array of groups using cross-coupling chemistry. This allows researchers to probe how changes in size, lipophilicity, and electronic character at this position affect target binding and activity. For example, replacing bromine with small polar groups, large nonpolar groups, or hydrogen bond donors/acceptors can provide critical information about the target's binding site.
Modification at the Amine Position (R²): After Boc deprotection, the primary amine can be acylated, sulfonylated, or alkylated with a diverse set of reagents. This explores the SAR of the region extending from the benzylic carbon, which is often crucial for establishing key interactions with the biological target.
The fluorine atom, while not typically modified, serves as a constant element that can improve metabolic stability or enhance binding affinity through specific interactions. The systematic data generated from these analogues allows for the construction of a detailed SAR model, guiding the design of more potent and selective compounds. nih.gov
Table 4: Hypothetical SAR Study Based on the this compound Scaffold
| General Structure | R¹ Group (at C3) | R² Group (Amine Derivatization) | Relative Activity (Example) |
| -Br (Parent) | -Boc | 1x | |
| -Phenyl | -H (deprotected) | 5x | |
| -Phenyl | -C(O)CH₃ (acetyl) | 15x | |
| -Thiophene | -C(O)CH₃ (acetyl) | 25x | |
| -Cyclopropyl | -C(O)CH₃ (acetyl) | 8x |
Emerging Research Avenues and Future Prospects for Tert Butyl 3 Bromo 2 Fluorobenzylcarbamate
Development of Sustainable and Eco-Friendly Synthetic Methodologies (Green Chemistry Principles)
Future research could focus on developing greener synthetic routes to tert-Butyl 3-bromo-2-fluorobenzylcarbamate. Traditional methods for the synthesis of similar compounds often involve multi-step processes with significant waste generation. The application of green chemistry principles could lead to more efficient and environmentally benign syntheses. Key areas of exploration would include:
Catalytic C-H Activation: Directing a C-H activation/amination sequence on a suitable toluene (B28343) derivative would be a highly atom-economical approach, potentially reducing the number of synthetic steps.
Use of Greener Solvents: Investigating the use of bio-based solvents or supercritical fluids like CO2 could significantly reduce the environmental impact compared to traditional volatile organic compounds.
Energy Efficiency: Employing microwave or ultrasonic irradiation could accelerate reaction times and reduce energy consumption.
A comparative table illustrating the potential improvements is presented below:
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Multi-step from functionalized precursors | Readily available toluene derivatives |
| Reagents | Stoichiometric and potentially hazardous | Catalytic and recyclable |
| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol, supercritical CO2 |
| Energy Input | Conventional heating (hours to days) | Microwave/ultrasound (minutes to hours) |
| Waste Output | Significant by-products and solvent waste | Minimal by-products, recyclable catalysts |
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms. Continuous processing offers several advantages over traditional batch synthesis, particularly for scalability and safety. Research in this area would likely involve:
Miniaturized Reactor Design: Developing microreactors that allow for precise control over reaction parameters such as temperature, pressure, and mixing.
In-line Purification: Integrating continuous purification techniques, such as liquid-liquid extraction or chromatography, to streamline the process and obtain high-purity product directly.
Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction to ensure consistent quality and yield.
The potential benefits of a continuous flow process for the synthesis are summarized in the following table:
| Feature | Batch Processing | Flow Chemistry |
| Scalability | Difficult, requires process re-optimization | Straightforward, by extending run time |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, better heat dissipation |
| Control | Limited control over reaction parameters | Precise control over temperature, pressure, mixing |
| Reproducibility | Can vary from batch to batch | High consistency and reproducibility |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The unique electronic and steric environment of this compound, arising from the interplay of the bromine, fluorine, and carbamate (B1207046) groups, opens avenues for exploring novel chemical transformations. Future research could investigate:
Orthogonal Functionalization: The differential reactivity of the C-Br and C-F bonds could be exploited for selective, sequential cross-coupling reactions to introduce molecular complexity.
Directed Metalation: The carbamate group could act as a directing group for ortho-lithiation or other metalation reactions, enabling regioselective functionalization of the aromatic ring.
Photoredox Catalysis: Investigating novel transformations initiated by visible light, which could lead to previously inaccessible molecular scaffolds.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound into automated synthesis platforms could accelerate the discovery of new bioactive molecules and materials. High-throughput experimentation (HTE) would enable the rapid screening of reaction conditions and coupling partners. nih.govresearchgate.net This approach would involve:
Library Synthesis: Using robotic systems to perform a large number of parallel reactions, varying catalysts, ligands, and reaction partners to build a library of derivatives.
Data-Driven Optimization: Employing machine learning algorithms to analyze the results from HTE and predict optimal conditions for desired transformations.
| Aspect | Traditional Approach | Automated/HTE Approach |
| Experimentation Rate | One reaction at a time | Hundreds to thousands of reactions in parallel |
| Reagent Consumption | Milligram to gram scale | Microgram to milligram scale |
| Discovery Time | Weeks to months | Days to weeks |
| Data Generation | Limited datasets | Large, structured datasets for analysis |
Advanced Spectroscopic Probes and In-Situ Monitoring Techniques for Real-Time Reaction Analysis
To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in-situ spectroscopic techniques could be employed. Real-time monitoring provides valuable kinetic and mechanistic data that is often missed with traditional offline analysis. Potential techniques to be explored include:
ReactIR (In-situ FTIR): To follow the concentration changes of key functional groups throughout the reaction.
Process NMR: To identify and quantify reactants, intermediates, and products directly in the reaction mixture.
Raman Spectroscopy: To monitor changes in vibrational modes, providing complementary information to IR spectroscopy.
The application of these techniques would facilitate a more detailed understanding and optimization of synthetic processes involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
